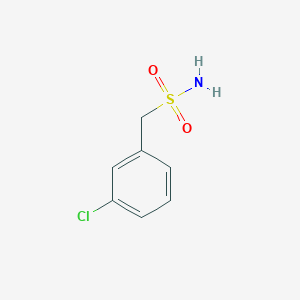

(3-Chlorophenyl)methanesulfonamide

Descripción general

Descripción

3-Chlorophenylmethanesulfonamide is a type of sulfonamide, a group of compounds that contain the sulfonamide functional group (R−SO2NR’R" or R−S (=O)2−NR’R"). Sulfonamides are known for their broad biological activities and are used in medicine for treating a variety of conditions .

Synthesis Analysis

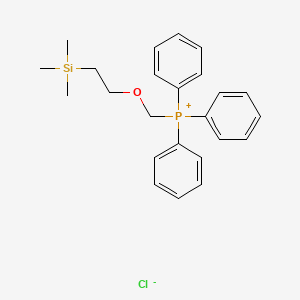

The synthesis of sulfonamides, including 3-Chlorophenylmethanesulfonamide, can be achieved through an efficient strategy involving NH4I-mediated amination of sodium sulfinates . This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .Molecular Structure Analysis

The molecular structure of 3-Chlorophenylmethanesulfonamide can be analyzed using various tools such as MolView and ChemSpider . These platforms allow for the conversion of the molecule into a 3D model for a more detailed view .Chemical Reactions Analysis

The chemical reactivity of 3-Chlorophenylmethanesulfonamide can be studied through various methods. For instance, the compound can undergo various reactions, including oxidative coupling with thiols or sulfinate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chlorophenylmethanesulfonamide can be analyzed using various methods. For instance, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties can be computed .Aplicaciones Científicas De Investigación

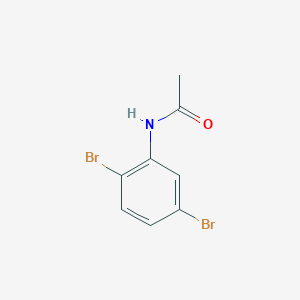

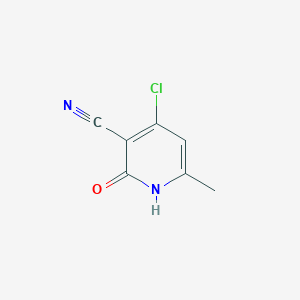

Conformation and Hydrogen Bonding : Studies have shown that in compounds similar to (3-Chlorophenyl)methanesulfonamide, the amide hydrogen atom is positioned to interact with receptor molecules during biological activity. This is due to its location on one side of the benzene ring, with the methanesulfonyl group on the opposite side, facilitating hydrogen bonding and molecular interactions (Gowda, Foro, & Fuess, 2007).

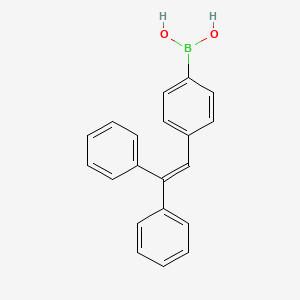

Synthesis and Reactivity : Research has developed various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating the reactivity and potential for diverse applications in chemical synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Catalytic Activity : The catalytic performance of certain sulfonamide compounds has been studied, showcasing their utility in synthesizing biologically and industrially important compounds. This indicates the potential use of (3-Chlorophenyl)methanesulfonamide in catalysis (Naik, Sachdev, & Dubey, 2010).

Molecular Structure Analysis : Detailed studies on the molecular structure, including conformations and self-association of related compounds, provide insights into the chemical behavior and potential applications of (3-Chlorophenyl)methanesulfonamide (Sterkhova, Moskalik, & Shainyan, 2014).

Hydrogen Bonding in Solid State : Investigations have been conducted into the hydrogen bonding and molecular packing of related compounds in the solid state. This research is relevant to understanding the solid-state behavior of (3-Chlorophenyl)methanesulfonamide (Butcher et al., 2006).

Mecanismo De Acción

Target of Action

(3-Chlorophenyl)methanesulfonamide is a type of sulfonamide . Sulfonamides are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate . This conversion is crucial for bacteria as they need dihydropteroate for folate synthesis, and ultimately for purine and DNA synthesis .

Mode of Action

The compound works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the folate synthesis pathway in bacteria, which is essential for their growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by (3-Chlorophenyl)methanesulfonamide is the folate synthesis pathway in bacteria . By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts this pathway, leading to a decrease in bacterial DNA synthesis and ultimately inhibiting bacterial growth .

Pharmacokinetics

Most sulfonamides, including (3-Chlorophenyl)methanesulfonamide, are readily absorbed orally and, when applied to burns, topically . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides compete for bilirubin-binding sites on albumin .

Result of Action

The result of the action of (3-Chlorophenyl)methanesulfonamide is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents bacteria from synthesizing DNA and multiplying . This bacteriostatic effect helps to control bacterial infections .

Action Environment

The action of (3-Chlorophenyl)methanesulfonamide can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, and overall health status . Furthermore, resistance to sulfonamides is widespread, and resistance to one sulfonamide indicates resistance to all .

Safety and Hazards

Propiedades

IUPAC Name |

(3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZCHWOSESAIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466878 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)methanesulfonamide | |

CAS RN |

89782-88-7 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is unique about the conformation of (3-Chlorophenyl)methanesulfonamide compared to similar methanesulfonamides?

A1: Unlike some related compounds like N-(3,4-dimethylphenyl)methanesulfonamide and N-(3,4-dichlorophenyl)methanesulfonamide, the N—H bond conformation in (3-Chlorophenyl)methanesulfonamide is neither syn nor anti to the meta-chloro substituent []. This contrasts with the anti conformation observed in the former and the conformation between syn and anti in the latter. This unique conformation is noteworthy as it influences the molecule's intermolecular interactions and packing.

Q2: How does the crystal structure of (3-Chlorophenyl)methanesulfonamide contribute to its properties?

A2: (3-Chlorophenyl)methanesulfonamide crystallizes in the C2/c space group, differing from the P21/c space group observed in N-(phenyl)methanesulfonamide []. This change in space group is attributed to the substitution of the chlorine atom at the meta position. The molecules within the crystal structure are organized into chains along the b-axis through N—H⋯O hydrogen bonds, influencing its intermolecular interactions and potential biological activity [].

Q3: Is the amide hydrogen in (3-Chlorophenyl)methanesulfonamide accessible for interactions?

A3: Yes, similar to other alkyl sulfonanilides, the amide hydrogen in (3-Chlorophenyl)methanesulfonamide is positioned on one side of the benzene ring plane, while the methanesulfonyl group occupies the opposite side []. This spatial arrangement leaves the amide hydrogen available for potential interactions with receptor molecules, suggesting a possible role in biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.